molecular formula C19H21NO3 B250504 N-(3-acetylphenyl)-2-butoxybenzamide

N-(3-acetylphenyl)-2-butoxybenzamide

Cat. No.: B250504
M. Wt: 311.4 g/mol
InChI Key: HZLLHRQRCALIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Acetylphenyl)-2-butoxybenzamide is a benzamide derivative featuring a 3-acetylphenyl group attached to the nitrogen atom of a 2-butoxy-substituted benzamide scaffold. Benzamides with acetyl and alkoxy substituents are often explored for their roles in medicinal chemistry, particularly as intermediates or bioactive agents. For example, N-(3-acetylphenyl)pivalamide (a structural analog) was synthesized as a precursor for cystic fibrosis transmembrane conductance regulator (CFTR) correctors , and similar compounds are frequently characterized via NMR, X-ray crystallography, and biological assays .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-butoxybenzamide

InChI

InChI=1S/C19H21NO3/c1-3-4-12-23-18-11-6-5-10-17(18)19(22)20-16-9-7-8-15(13-16)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)

InChI Key

HZLLHRQRCALIJM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-butoxy group in the target compound distinguishes it from analogs with shorter alkoxy chains (e.g., methoxy) or bulkier substituents (e.g., pivalamide). Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Applications/Findings
N-(3-Acetylphenyl)pivalamide Pivalamide, 3-acetylphenyl ~275.3 CFTR corrector; synthesized via acylation of 3-aminoacetophenone with pivaloyl chloride.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate group ~221.3 Metal-catalyzed C–H bond functionalization; structurally confirmed by X-ray analysis.
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide 2-methyl, 3-isopropoxy ~283.4 Structural analog with enhanced lipophilicity; potential use in solubility studies.
N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide 4-phenylbutoxy, 2-hydroxy ~433.5 Advanced intermediate for bioactive molecules; highlights alkoxy chain flexibility.

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., pivalamide) may hinder binding to biological targets, whereas linear alkoxy groups (e.g., butoxy) balance steric bulk and flexibility .

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